molecular formula C23H21N3O3S B2918787 5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 380431-16-3

5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2918787
CAS No.: 380431-16-3
M. Wt: 419.5
InChI Key: ZVHXTYMROQAKLB-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted at position 4 with a 4-phenoxyphenyl group and at position 5 with a (3,4-dimethoxyphenyl)methyl moiety. Structurally, the combination of electron-donating methoxy groups and the bulky phenoxyphenyl substituent may influence its electronic properties, solubility, and biological interactions.

Triazole-3-thiol derivatives are widely studied for diverse applications, including antimicrobial , anticonvulsant , and corrosion inhibition activities.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-27-20-13-8-16(14-21(20)28-2)15-22-24-25-23(30)26(22)17-9-11-19(12-10-17)29-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHXTYMROQAKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including anti-tubercular activity, cytotoxic effects against cancer cell lines, and potential applications in drug development.

  • Molecular Formula : C23H21N3O3S
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 380431-16-3
  • IUPAC Name : this compound

Anti-Tubercular Activity

Recent studies have demonstrated that triazole derivatives exhibit promising anti-tubercular properties. The compound this compound has been evaluated for its efficacy against Mycobacterium tuberculosis (MTB), including multi-drug-resistant strains. In a study utilizing the resazurin microtiter assay (REMA), it was found to inhibit the growth of MTB at concentrations as low as 5.5 µg/mL for sensitive strains and 11 µg/mL for resistant strains .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have also been investigated against various cancer cell lines. In vitro studies indicated that it exhibits significant cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The IC50 values reported for these cell lines were approximately 6.2 μM for HCT116 and 27.3 μM for MCF7 . This suggests potential use in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific cellular targets. Research indicates that triazole derivatives can inhibit key enzymes involved in bacterial and cancer cell metabolism. For instance, the binding affinity of this compound to β-ketoacyl carrier protein synthase III (FabH) and other relevant targets has been highlighted as a critical factor in its anti-tubercular activity .

Case Studies and Research Findings

  • Anti-TB Activity : A study focused on various triazole derivatives found that modifications on the triazole nucleus significantly enhanced anti-TB activity. The specific substitution patterns on the phenyl rings were correlated with increased binding affinity to MTB targets .
  • Cytotoxic Studies : In a comparative analysis of several triazole compounds, it was observed that those with methoxy substitutions exhibited superior cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
Anti-TubercularMycobacterium tuberculosis (H37Rv)5.5 µg/mL
Anti-TubercularMDR strains11 µg/mL
CytotoxicityMCF7 (breast cancer)27.3 µM
CytotoxicityHCT116 (colon cancer)6.2 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 4H-1,2,4-triazole-3-thiol derivatives, their substituents, synthesis routes, and observed properties:

Compound Structure Substituents (Position 4 & 5) Key Properties/Activities Synthesis Method Reference
Target Compound : 5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol 4: 4-Phenoxyphenyl
5: (3,4-Dimethoxyphenyl)methyl
Hypothesized antifungal/antibiotic activity , corrosion inhibition potential Likely via cyclization of hydrazinecarbothioamide precursors (analogous to )
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4: 4-Ethoxyphenyl
5: 4-Methoxyphenyl
S-alkylation reactivity using Cs₂CO₃ Alkylation of triazole-3-thiol with α-halogenated ketones
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4: Schiff base (phenoxybenzylidene)
5: 4-Nitrophenyl
Schiff base formation; potential chelating properties Condensation with 4-phenoxybenzaldehyde
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol 4: 2,4-Difluorophenyl
5: Phenylsulfonylphenyl
Electron-withdrawing sulfonyl group; enhanced stability Refluxing hydrazinecarbothioamide in NaOH
5-((1H-Indol-3-yl)methyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 4: 3,4-Dichlorophenyl
5: Indole-methyl
Cytotoxic activity against cancer cell lines Multi-step synthesis involving indole intermediates
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazole 4: 4-Methylphenyl
5: 4-Chlorophenyl
Lipophilic CF₃ group; potential CNS activity S-alkylation with trifluoromethyl benzyl bromide

Structural and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) enhance electron density on the triazole ring, possibly improving interactions with biological targets. In contrast, nitro or sulfonyl groups decrease electron density, affecting redox properties and stability.
  • Thiol Reactivity : The -SH group enables derivatization; for example, S-alkylation with Cs₂CO₃ (as in ) or formation of disulfide bonds. The target compound’s thiol may exhibit similar reactivity for prodrug design.

Q & A

Q. How to design a robust SAR study for optimizing the bioactivity of this compound?

  • Methodological Answer :
  • Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., -OCH₃ → -Cl, -Br on phenyl rings).
  • Step 2 : Test in vitro activity against target pathogens/cell lines with positive controls (e.g., ciprofloxacin for bacteria).
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA or PLS) to correlate substituent properties (Hammett σ, logP) with bioactivity .

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